molecular formula C10H10N2 B018026 3-Methyl-4-phenyl-1H-pyrazole CAS No. 13788-84-6

3-Methyl-4-phenyl-1H-pyrazole

Cat. No. B018026
CAS RN: 13788-84-6
M. Wt: 158.2 g/mol
InChI Key: XTXZCNATVCIKTR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 3-Methyl-4-phenyl-1H-pyrazole derivatives involves a two-step process, starting from acetophenone and hydrazine, through Knoevenagel condensation and cyclization reactions, achieving a total yield of 80% (Liu, Xu, & Xiong, 2017). Another approach involves the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst, resulting in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, showcasing the compound's versatility in synthesis (Padilla-Martínez et al., 2011).

Molecular Structure Analysis X-ray diffraction studies have revealed detailed insights into the molecular and supramolecular structures of 3-Methyl-4-phenyl-1H-pyrazole derivatives, highlighting the presence of face-to-face π-stacking interactions and a conformation where the 1-phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties 3-Methyl-4-phenyl-1H-pyrazole serves as an intermediate for the synthesis of various biologically active compounds, demonstrating its importance in the development of new therapeutic agents. Its chemical reactions often involve nucleophilic substitutions and cyclization, leading to the formation of complex structures with potential biological activities (Liu, Xu, & Xiong, 2017).

Scientific Research Applications

  • Molecular-Electronic Structures : Isomers of 3-Methyl-4-phenyl-1H-pyrazole are used in studying complex sheets and chains of edge-fused rings in molecular-electronic structures (Portilla et al., 2007).

  • Organic Crystalline Solids : These compounds are involved in the development of highly efficient organic crystalline solids with deep-blue ESIPT fluorescence, offering novel insights into the mechanism of ESIPT fluorescence (Tang et al., 2016).

  • Pharmacological Applications : They have potential in toxicity assessment, tumor inhibition, and antioxidant activities (Faheem, 2018). Also, they serve as important intermediates for the synthesis of biologically active compounds, including small molecular targeted anticancer drugs (Liu et al., 2017).

  • Agrochemical and Medicinal Chemistry : These compounds find applications in these industries as pesticides, anti-inflammatory medications, and antitumor drugs (Lam et al., 2022).

  • Antibacterial and Antitumor Agent : They show potential as antibacterial and antitumor agents (Hamama et al., 2012).

  • DNA Binding and Antibacterial Activities : Derivatives of 3-Methyl-4-phenyl-1H-pyrazole and their metal complexes exhibit DNA binding and antibacterial activities against pathogenic organisms (Kirthan et al., 2020).

  • Apoptosis Inducer : These compounds are recognized as potent apoptosis inducers (Kumar et al., 2017).

  • Protein Kinase B Inhibitors : They have been identified as novel, low molecular weight inhibitors of protein kinase B using fragment-based screening techniques (Saxty et al., 2007).

  • Antimicrobial Properties : Exhibiting inhibitory effects against pathogenic yeast and mold (Farag et al., 2008).

  • Antioxidant Studies : Novel pyrazole derivatives show antioxidant properties, useful in in vitro studies (Naveen et al., 2021).

  • Antibacterial Evaluation : Some azetidinone derivatives display promising antibacterial activities (Chopde et al., 2012).

  • Electro-Organic Synthesis : Used in the electrocatalyzed N-N coupling and ring cleavage reaction for synthesizing new heterocyclic compounds (Zandi et al., 2021).

  • Textile Finishing : Incorporated in chitosan liposomal emulsions for antimicrobial cotton fabrics (Nada et al., 2018).

  • Corrosion Inhibitors : Shows high efficiency as corrosion inhibitors with antibacterial activities (Sayed et al., 2018).

  • Analgesic and Anti-inflammatory Activity : Certain compounds show analgesic and anti-inflammatory activity comparable to phenylbutazone (Daidone et al., 1991).

  • Environmentally Friendly Synthesis : Used in environmentally friendly synthesis of biopolymer-based solid acid catalysts (Mosaddegh et al., 2010).

  • Spectral and Theoretical Studies : Subject to structural, spectral, and theoretical investigations (Viveka et al., 2016).

  • Study of Tautomerism : Analyzed for tautomerism in solution and solid state (Cornago et al., 2009).

Safety And Hazards

While specific safety and hazard data for “3-Methyl-4-phenyl-1H-pyrazole” was not found, it’s important to handle all chemical substances with care. Personal protective equipment should be worn and adequate ventilation should be ensured .

Future Directions

Pyrazoles, including “3-Methyl-4-phenyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their diverse biological activities make them promising candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in these areas and developing more efficient synthesis methods .

properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZCNATVCIKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160349
Record name 3-Methyl-4-phenylpyrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenyl-1H-pyrazole

CAS RN

13788-84-6
Record name 3-Methyl-4-phenylpyrazol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-phenylpyrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SB Nosachev, NA Shchurova, EA Tyrkova… - Russian Journal of …, 2009 - Springer
1, 3-Dipolar cycloaddition of diazoalkanes to acetylenes [1] or styrenes [2] activated by electron-withdrawing substituents underlies a traditional procedure for the synthesis of pyrazoles. …
Number of citations: 5 link.springer.com
B Stanovnik, J Svete - Science of Synthesis, 2002 - thieme-connect.com
Previously published information regarding this heterocyclic system can be found in Houben±Weyl, Vol. 13/6, pp 181±522 and Vol. 22b, pp 1508±1516. Pyrazole (1, 2-diazole) belongs …
Number of citations: 110 www.thieme-connect.com
HA Abdel‐Aziz, TS Saleh… - Archiv der Pharmazie …, 2010 - Wiley Online Library
… In a similar manner, treatment of compound 4 with 5amino-3-methyl-4-phenyl-1H-pyrazole 12a, 4-bromo-5amino-3-phenyl-1H-pyrazole 12b, or 4-(arylhydrazono)3,5-diamino-1H-…
Number of citations: 74 onlinelibrary.wiley.com
EE Emelina, AA Petrov, DV Filyukov - Russian Journal of Organic …, 2014 - Springer
… the CNH2 and CR1 endocyclic carbon atoms in Id, IIId, and IVd with those observed in the CPMAS 13C NMR spectrum of 5-amino-1(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazole (…
Number of citations: 11 link.springer.com
T Kogane, K Harada, M Umehara, R Hirota… - Bulletin of the …, 1992 - journal.csj.jp
… [Cu(tfa)2(4,5-Hmppz)4] (1c): [Cu(tfa)o(4-Hmpz)4] was dissolved in an acetone—water mixture with four times molar quantities of 3-methyl-4-phenyl-1H-pyrazole. The solution was boiled …
Number of citations: 12 www.journal.csj.jp
AA El-Kateb, NM Abd El-Rahman, TS Saleh, IF Zeid… - Life Sci J, 2012 - lifesciencesite.com
A facile, rapid and efficient microwave-assisted procedure for the synthesis of novel pyrazole, pyrimidine, and pyrazolo [1, 5-a] pyrimidines linked to sulfonyl dibenzene moiety via the …
Number of citations: 17 www.lifesciencesite.com
SS Bobylev, KI Kobrakov, DN Kuznetsov… - Russian Chemical …, 2015 - Springer
… 5 Amino 3 methyl 4 phenyl 1H pyrazole (0.52 g, 3 mmol) was dissolved in water (5 mL) and concentrated HCl (1.5 mL). The solution obtained was cooled to –5 C followed by addition …
Number of citations: 4 link.springer.com
CS de Melo, TS Feng, R van der Westhuyzen… - Bioorganic & Medicinal …, 2015 - Elsevier
… 7-Hydroxypyrazolo[1,5-a] pyrimidine 7 was prepared in good yield from the acid-catalysed cyclisation of 5-amino-3-methyl-4-phenyl-1H-pyrazole and ethyl 3-oxobutanoate. …
Number of citations: 42 www.sciencedirect.com
Á Cortés-Cabrera, F Gago, A Morreale - Fragment-based methods in drug …, 2015 - Springer
We present a new protocol aimed at the structure-based design of drug-like molecules using a fragment approach. It starts from a suitably placed and well-defined “base fragment” and …
Number of citations: 8 link.springer.com
DR Hall, D Kozakov, A Whitty, S Vajda - Trends in pharmacological …, 2015 - cell.com
Analysis of binding energy hot spots at protein surfaces can provide crucial insights into the prospects for successful application of fragment-based drug discovery (FBDD), and whether …
Number of citations: 67 www.cell.com

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